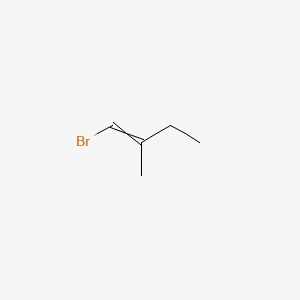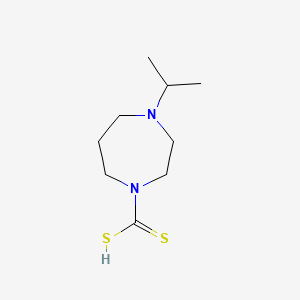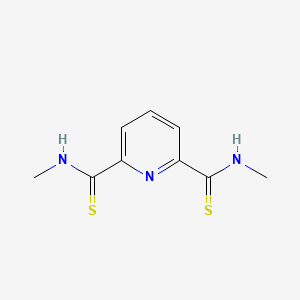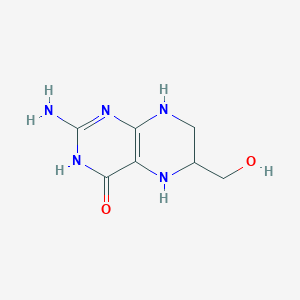
6-(Hydroxymethyl)tetrahydropterin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)tetrahydropterin typically involves the conversion of 2,4-diamino-6-hydroxymethylpteridine. A special protecting group strategy is often applied to perform structural modifications.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available commercially, indicating that scalable synthetic routes have been developed. Companies like Schircks Laboratories provide this compound for laboratory use .
化学反应分析
Types of Reactions: 6-(Hydroxymethyl)tetrahydropterin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted to its corresponding 7-substituted isomers, serving as a cofactor in the phenylalanine hydroxylase reaction .
Common Reagents and Conditions: Common reagents used in these reactions include diphenylphosphoryl azide for azido group introduction and various protecting groups for structural modifications .
Major Products: The major products formed from these reactions include 6-azidomethyl derivatives and other substituted pterins .
科学研究应用
6-(Hydroxymethyl)tetrahydropterin has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-(Hydroxymethyl)tetrahydropterin involves its role as a cofactor in enzymatic reactions. It binds to specific enzymes, facilitating the conversion of substrates into products. For example, in the phenylalanine hydroxylase reaction, it helps convert phenylalanine to tyrosine . The molecular targets include enzymes involved in amino acid metabolism and other biochemical pathways .
相似化合物的比较
Tetrahydrobiopterin: Another pterin derivative that serves as a cofactor in various enzymatic reactions.
Molybdopterin: Plays an essential role in the function of molybdoenzymes such as sulfite oxidase and nitrate reductase.
Uniqueness: 6-(Hydroxymethyl)tetrahydropterin is unique due to its specific hydroxymethyl group at the 6-position, which influences its reactivity and role as a cofactor in specific enzymatic reactions .
属性
CAS 编号 |
31969-10-5 |
|---|---|
分子式 |
C7H11N5O2 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h3,10,13H,1-2H2,(H4,8,9,11,12,14) |
InChI 键 |
BOTGCSIOTOLSMF-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


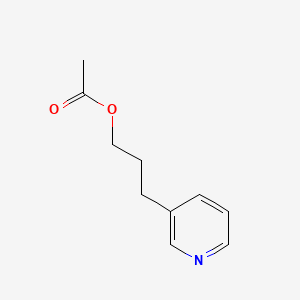

![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
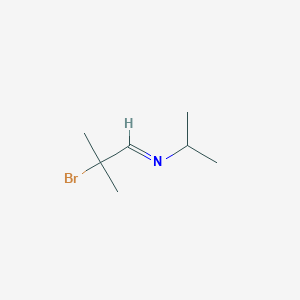

![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
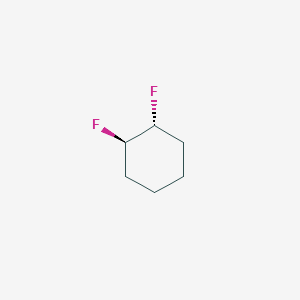
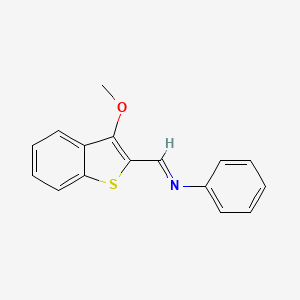
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

